9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate
Description
The compound “9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate” is a structurally complex molecule featuring a fluorenylmethyl (Fmoc) protecting group, a carbamate linkage, and a peptide-like backbone with a 2-amino-3-phenylpropanoyl (phenylalanine derivative) moiety. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
Molecular Formula |
C37H40N4O5 |
|---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C37H40N4O5/c38-33(22-25-10-2-1-3-11-25)35(43)41-34(36(44)40-27-19-17-26(23-42)18-20-27)16-8-9-21-39-37(45)46-24-32-30-14-6-4-12-28(30)29-13-5-7-15-31(29)32/h1-7,10-15,17-20,32-34,42H,8-9,16,21-24,38H2,(H,39,45)(H,40,44)(H,41,43) |
InChI Key |
RCPHMUPZDFKBDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate typically involves multiple steps. The process begins with the preparation of fluorenylmethanol, which is then converted into fluorenylmethyl carbamate. This intermediate is further reacted with a protected amino acid derivative, followed by deprotection and coupling with the desired amino acid sequence. The final product is obtained after purification through techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Key Compounds for Comparison:
Compound 27e (): Structure: Contains a Fmoc group, difluorophenyl, methylsulfanyl, and dimethoxy-N-methyl-anilino substituents. Functional Differences: Lacks the hydroxymethylanilino and phenylpropanoyl groups but includes sulfur and fluorine atoms for enhanced lipophilicity. Application: Acts as a G-protein-coupled bile acid receptor 1 agonist, promoting glucagon-like peptide-1 secretion .
(9H-Fluoren-9-yl)methyl (6-hydroxyhexyl)carbamate ():
- Structure: Simplified analog with a hexyl chain terminating in a hydroxyl group.
- Functional Differences: Absence of peptide-like backbone and aromatic substituents reduces steric hindrance and complexity.
- Application: Intermediate in oligonucleotide and peptide synthesis .
- Structure: Features a bis(4-methoxyphenyl)(phenyl)methoxy group and hydroxymethylhexyl chain.
- Functional Differences: Bulkier protecting groups enhance steric protection but may limit solubility in aqueous media.
Structural Analysis Table:
*Estimated based on analogous structures.
Biological Activity
The compound 9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate is a complex organic molecule with potential biological applications. Its structure suggests possible interactions with various biological systems, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.54 g/mol. The compound features a fluorenyl moiety, which is known for its stability and ability to participate in π-π stacking interactions, potentially influencing its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of fluorenyl derivatives. For instance, derivatives synthesized from 9H-fluoren-9-ylidene have shown activity against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds were reported to be higher than 256 µg/mL against Gram-positive bacteria but exhibited some efficacy against certain strains .
The mechanism by which fluorenyl derivatives exert their antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of membrane integrity. The structural features of 9H-fluoren-9-ylmethyl carbamate suggest it could interact with key enzymatic pathways in bacteria, leading to cell death.
Study 1: Synthesis and Evaluation
In a study focused on synthesizing fluorenyl-hydrazinthiazole derivatives, researchers evaluated their biological activity against various microbial strains. The synthesized compounds demonstrated varying degrees of antimicrobial efficacy, indicating that structural modifications can significantly influence biological outcomes .
Study 2: Anticancer Potential
Another area of interest is the anticancer potential of fluorenyl derivatives. Research has suggested that compounds similar to 9H-fluoren-9-ylmethyl carbamate may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been tested in vitro against cancer cell lines, showing promising results that warrant further investigation .
Data Table: Biological Activity Overview
| Activity | Tested Strains | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | >256 | Limited activity; further optimization needed |
| Antifungal | Various fungal strains | Not specified | Potential for development as antifungal agents |
| Anticancer | Cancer cell lines | Varies | Induces apoptosis; requires more extensive studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
